N-({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)-2-phenoxyacetamide
Description
N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a morpholine ring, a diazenyl group, and a benzenesulfonyl moiety, making it a valuable molecule in various chemical and biological studies.
Properties
Molecular Formula |
C18H20N4O5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[4-(morpholin-4-yldiazenyl)phenyl]sulfonyl-2-phenoxyacetamide |
InChI |
InChI=1S/C18H20N4O5S/c23-18(14-27-16-4-2-1-3-5-16)20-28(24,25)17-8-6-15(7-9-17)19-21-22-10-12-26-13-11-22/h1-9H,10-14H2,(H,20,23) |
InChI Key |
AOPZILCKEIPSCA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide typically involves multiple steps:
Formation of the Diazenyl Intermediate: The initial step involves the reaction of morpholine with a suitable diazonium salt to form the diazenyl intermediate.
Sulfonylation: The intermediate is then reacted with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group.
Acylation: Finally, the compound undergoes acylation with phenoxyacetyl chloride to yield the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide: shares similarities with other sulfonyl-containing compounds and diazenyl derivatives.
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide: Another compound with a sulfonyl group and morpholine ring, used in drug research.
Uniqueness
- The unique combination of the morpholine ring, diazenyl group, and benzenesulfonyl moiety in N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide provides distinct chemical properties and biological activities, making it a valuable tool in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
